molecular formula C15H20O B593627 Aristola-1(10),8-dien-2-one CAS No. 22391-34-0

Aristola-1(10),8-dien-2-one

Cat. No.: B593627
CAS No.: 22391-34-0
M. Wt: 216.324
InChI Key: FAGPISMIHLVLSK-JWFUOXDNSA-N
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Description

Aristola-1(10),8-dien-2-one is a sesquiterpene compound with the molecular formula C15H20O. It is a natural product that can be isolated from the rhizome of Nardostachys chinensis, a plant belonging to the Valerianaceae family .

Mechanism of Action

Target of Action

Aristola-1(10),8-dien-2-one is a sesquiterpene compound It’s known to have potential in the research for inflammatory and immune-related afflictions .

Mode of Action

Given its potential role in inflammatory and immune-related research , it may interact with targets involved in these processes

Biochemical Pathways

Given its potential role in inflammation and immunity , it may influence pathways related to these biological processes.

Result of Action

Given its potential in inflammatory and immune-related research , it may modulate cellular processes related to these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aristola-1(10),8-dien-2-one can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the rhizome of Nardostachys chinensis using ethanol as a solvent . The extraction process is followed by purification steps such as chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources. The rhizomes of Nardostachys chinensis are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Aristola-1(10),8-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound.

Properties

IUPAC Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h5-6,8-9,12-13H,7H2,1-4H3/t9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGPISMIHLVLSK-JWFUOXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(C3C(C3(C)C)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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